molecular formula C17H15NO2S B15178232 2-Acetyl-10-propionyl-10H-phenothiazine CAS No. 93316-16-6

2-Acetyl-10-propionyl-10H-phenothiazine

Cat. No.: B15178232
CAS No.: 93316-16-6
M. Wt: 297.4 g/mol
InChI Key: XMNZNKBUXUDDDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Acetyl-10-propionyl-10H-phenothiazine typically involves the acylation of phenothiazine derivatives. One common method includes the Friedel-Crafts acylation reaction, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Acetyl-10-propionyl-10H-phenothiazine undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetyl-10-propionyl-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-10-propionyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives can act as antioxidants by scavenging free radicals such as hydroxyl (˙OH) and hydroperoxyl (˙OOH) radicals . This antioxidant activity is mediated through mechanisms like single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF). These interactions help in reducing oxidative stress and protecting cellular components from damage.

Comparison with Similar Compounds

2-Acetyl-10-propionyl-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

The uniqueness of this compound lies in its specific acyl groups, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.

Properties

CAS No.

93316-16-6

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)propan-1-one

InChI

InChI=1S/C17H15NO2S/c1-3-17(20)18-13-6-4-5-7-15(13)21-16-9-8-12(11(2)19)10-14(16)18/h4-10H,3H2,1-2H3

InChI Key

XMNZNKBUXUDDDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C

Origin of Product

United States

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